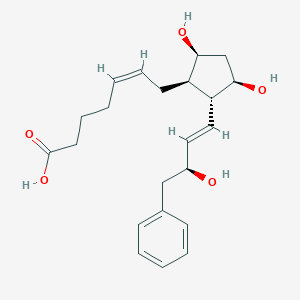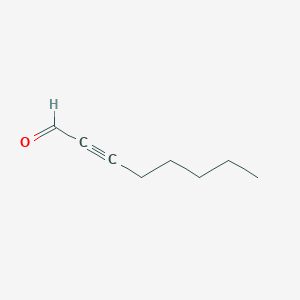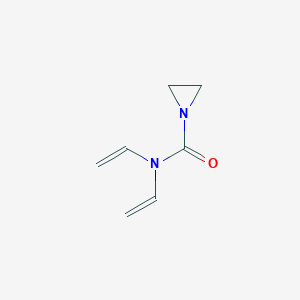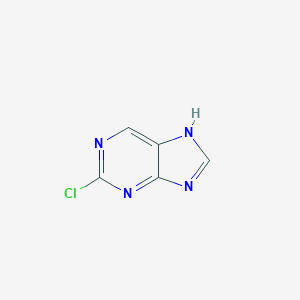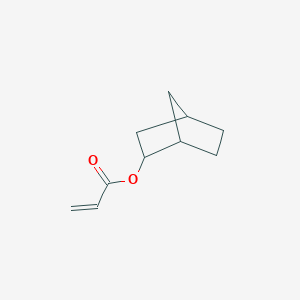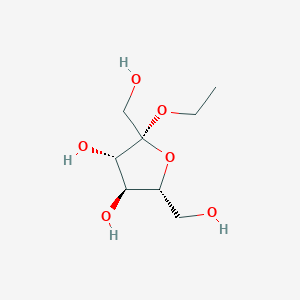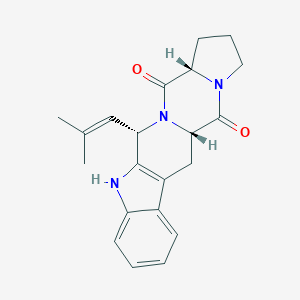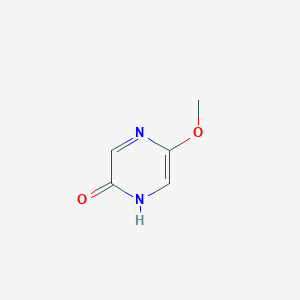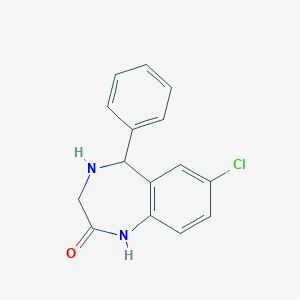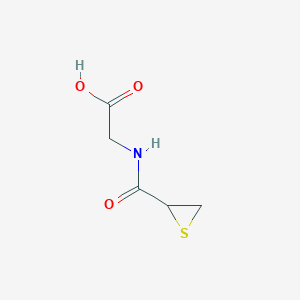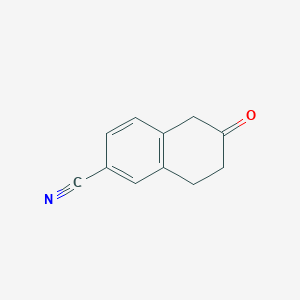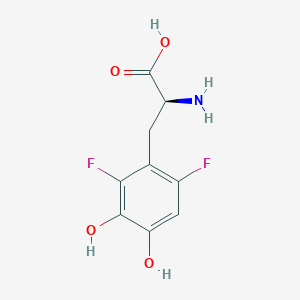
2,6-Difluoro-3,4-dihydroxyphenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-3,4-dihydroxyphenylalanine (DFDOPA) is a derivative of the amino acid phenylalanine. It is a fluorinated analogue of 3,4-dihydroxyphenylalanine (DOPA), which is a precursor of the neurotransmitter dopamine. DFDOPA has been extensively studied for its potential applications in the field of neuroscience, particularly in the diagnosis and treatment of Parkinson's disease.
Mecanismo De Acción
2,6-Difluoro-3,4-dihydroxyphenylalanine is taken up by dopamine neurons in the brain and converted to dopamine via the same enzymatic pathway as endogenous DOPA. Dopamine is then stored in vesicles and released upon neuronal stimulation. 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging measures the rate of 2,6-Difluoro-3,4-dihydroxyphenylalanine uptake and conversion to dopamine, which reflects the capacity of dopamine synthesis in the brain.
Efectos Bioquímicos Y Fisiológicos
2,6-Difluoro-3,4-dihydroxyphenylalanine is metabolized in the same way as endogenous DOPA and dopamine, and does not have any known specific biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging has several advantages over other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). PET imaging with 2,6-Difluoro-3,4-dihydroxyphenylalanine is highly sensitive and specific for dopamine synthesis capacity, allowing for early detection and monitoring of Parkinson's disease. However, 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging is limited by its high cost and limited availability, as well as its requirement for specialized equipment and trained personnel.
Direcciones Futuras
Future research directions for 2,6-Difluoro-3,4-dihydroxyphenylalanine include the development of new radiotracers for PET imaging that are more specific and sensitive for dopamine synthesis capacity. Additionally, 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging may be used to study other neurological disorders such as depression and anxiety. Finally, 2,6-Difluoro-3,4-dihydroxyphenylalanine may have potential therapeutic applications in the treatment of Parkinson's disease and other dopamine-related disorders, although further research is needed in this area.
Métodos De Síntesis
2,6-Difluoro-3,4-dihydroxyphenylalanine can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of DOPA using a suitable protecting group. The protected DOPA is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves the removal of the protecting groups to obtain 2,6-Difluoro-3,4-dihydroxyphenylalanine.
Aplicaciones Científicas De Investigación
2,6-Difluoro-3,4-dihydroxyphenylalanine has been used extensively in scientific research as a radiotracer for positron emission tomography (PET) imaging of the dopamine system in the brain. PET imaging with 2,6-Difluoro-3,4-dihydroxyphenylalanine allows for the visualization and quantification of dopamine synthesis capacity in the brain, which is a key biomarker for Parkinson's disease. 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging has also been used to study other neurological disorders such as schizophrenia and addiction.
Propiedades
Número CAS |
128812-04-4 |
|---|---|
Nombre del producto |
2,6-Difluoro-3,4-dihydroxyphenylalanine |
Fórmula molecular |
C9H9F2NO4 |
Peso molecular |
233.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,6-difluoro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO4/c10-4-2-6(13)8(14)7(11)3(4)1-5(12)9(15)16/h2,5,13-14H,1,12H2,(H,15,16)/t5-/m0/s1 |
Clave InChI |
MXGWBDJFLGLWLW-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)O)O |
SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O |
SMILES canónico |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O |
Sinónimos |
2,6-(18F)-difluoro-DOPA 2,6-difluoro-3,4-dihydroxyphenylalanine 2,6-difluoroDOPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



